molecular formula C9H8O8S B15165315 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid CAS No. 192721-74-7

2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid

Cat. No.: B15165315
CAS No.: 192721-74-7
M. Wt: 276.22 g/mol
InChI Key: KLNJVDJQQLMKKS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid is a chemical compound with the molecular formula C9H8O8S. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, sulfoacetyl, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with sulfoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfoacetyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): A precursor in the synthesis of 2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid.

    4-Hydroxybenzoic acid: Another benzoic acid derivative with hydroxyl substitution.

    2,3-Dihydroxybenzoic acid: A benzoic acid derivative with two hydroxyl groups.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): A benzoic acid derivative with hydroxyl groups at positions 3 and 4.

    3,4,5-Trihydroxybenzoic acid (Gallic acid): A benzoic acid derivative with three hydroxyl groups.

Uniqueness

This compound is unique due to the presence of the sulfoacetyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it suitable for specific applications that other benzoic acid derivatives may not fulfill .

Properties

CAS No.

192721-74-7

Molecular Formula

C9H8O8S

Molecular Weight

276.22 g/mol

IUPAC Name

2-hydroxy-4-(2-sulfoacetyl)oxybenzoic acid

InChI

InChI=1S/C9H8O8S/c10-7-3-5(1-2-6(7)9(12)13)17-8(11)4-18(14,15)16/h1-3,10H,4H2,(H,12,13)(H,14,15,16)

InChI Key

KLNJVDJQQLMKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)CS(=O)(=O)O)O)C(=O)O

Origin of Product

United States

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